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Abstract
Co-Renitec, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor

enalapril maleate and the thiazide diuretic hydrochlorothiazide, is a widely prescribed

antihypertensive agent. This technical guide provides a comprehensive overview of the

available preclinical safety and toxicology data for Co-Renitec and its individual components.

The information presented herein is intended to support researchers, scientists, and drug

development professionals in understanding the non-clinical safety profile of this combination

therapy. This document summarizes key findings from acute and repeated-dose toxicity,

genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies. Detailed

experimental protocols, where available, are provided, and key mechanistic and experimental

workflow diagrams are presented to facilitate a deeper understanding of the toxicological

assessment of Co-Renitec.

Introduction
The development of combination therapies such as Co-Renitec requires a thorough evaluation

of the preclinical safety profile, not only of the individual active pharmaceutical ingredients

(APIs) but also of their combined effects. This guide synthesizes publicly available preclinical

data to provide a detailed technical resource on the safety and toxicology of the enalapril and

hydrochlorothiazide combination.
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General Toxicology
Acute Toxicity
Acute toxicity studies are designed to determine the potential for adverse effects following a

single high dose of a substance. The median lethal dose (LD50) is a common metric from

these studies.

Data Presentation: Acute Toxicity of Enalapril, Hydrochlorothiazide, and their Combination
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Substanc
e

Species Sex
Route of
Administr
ation

LD50
Signs of
Toxicity

Referenc
e(s)

Enalapril

Maleate
Mouse Male Oral 2 g/kg

Ptosis,

decreased

activity,

bradypnea,

loss of

righting,

ataxia,

dyspnea,

clonic

convulsion

s

[1][2]

Mouse Female Oral 2 g/kg

Ptosis,

decreased

activity,

bradypnea,

loss of

righting,

ataxia,

dyspnea,

clonic

convulsion

s

[1][2]

Rat
Male &

Female
Oral >2 g/kg - [3]

Hydrochlor

othiazide
Rat - Oral > 2.75 g/kg - [4]

Mouse - Oral > 2.83 g/kg - [4]

Enalapril +

Hydrochlor

othiazide

Mouse - Oral The acute

LD50 of

hydrochlor

othiazide

- [1][2][5]
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(479-551

mg/kg) was

slightly

lowered

(390-353

mg/kg) by

pretreatme

nt with

enalapril

(14-211

mg/kg).

Experimental Protocols: Acute Oral Toxicity Study (General Protocol)

A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as

follows:

Test System: Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults.

Administration: A single dose of the test substance is administered by oral gavage.

Dose Levels: A range of doses is used to determine the dose at which mortality occurs.

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a

period of up to 14 days.

Endpoints: Clinical signs, body weight changes, mortality, and macroscopic examination of

tissues at necropsy.

Repeated-Dose Toxicity
Repeated-dose toxicity studies evaluate the effects of the test substance following prolonged

administration. These studies help to identify target organs of toxicity and to determine a No-

Observed-Adverse-Effect Level (NOAEL).

Data Presentation: Repeated-Dose Toxicity of Enalapril and Hydrochlorothiazide
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Substance Species Duration
Key
Findings

NOAEL
Reference(s
)

Enalapril

Maleate
Rat 1 month

At 90

mg/kg/day,

decreased

weight gain

and elevated

serum urea

nitrogen were

observed.

These effects

were not

seen when

supplemente

d with normal

saline.

Toxicity was

potentiated in

sodium-

deficient

diets.

Not explicitly

stated in the

provided

search

results.

[3]

Hydrochlorot

hiazide

Rat (male &

female)
2 years

Target organs

identified as

the kidney

and

parathyroid

gland.

Not explicitly

stated, but a

LOAEL of 10

mg/kg was

noted.

[6][7]

Mouse 13 weeks At 50,000

ppm,

mortality was

observed.

Calculi in the

urinary

bladder and

nephrosis

were seen at

- [8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/018998_Vasotec_pharmr.PDF
https://www.organon.com/docs/product/safety-data-sheets/Enalapril%20and%20Hydrochlorothiazide%20Formulation_AU_6N.pdf
https://www.organon.com/docs/product/safety-data-sheets/Enalapril%20and%20Hydrochlorothiazide%20Formulation_MX_EN.pdf
https://ntp.niehs.nih.gov/publications/reports/tr/tr357
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


doses of

12,500 ppm

and above.

Experimental Protocols: Repeated-Dose Oral Toxicity Study (General Protocol)

Test System: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

Administration: The test substance is administered daily, usually by oral gavage or in the

diet, for a specified duration (e.g., 28 days, 90 days, or longer).

Dose Levels: At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified

intervals. At the end of the study, a full necropsy is conducted, with organ weights recorded

and histopathological examination of tissues.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on physiological functions in relation to exposure in

the therapeutic range and above. For enalapril, it was noted to be devoid of anti-inflammatory

and analgesic activity in rats and showed no significant central nervous system stimulant or

depressant activity in mice.[3]

Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to

mutations or cancer. A battery of in vitro and in vivo tests is typically required.

Data Presentation: Genotoxicity of Enalapril and Hydrochlorothiazide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 18 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/018998_Vasotec_pharmr.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substance Assay System
Metabolic
Activation

Result
Reference(s
)

Enalapril

Maleate
Ames test

S.

typhimurium

With and

without
Negative [9]

rec-assay - - Negative [9]

Reverse

mutation

assay

E. coli - Negative [9]

Sister

chromatid

exchange

Cultured

mammalian

cells

- Negative [9]

Micronucleus

test
Mice - Negative [9]

In vivo

cytogenic

study

Mouse bone

marrow
- Negative [9]

Hydrochlorot

hiazide

Sister

chromatid

exchange

Cultured

human

lymphocytes

- Positive [10][11]

Sister

chromatid

exchange

Chinese

hamster

ovary (CHO)

cells

With and

without
Positive [12]

Mouse

lymphoma

assay

L5178Y

mouse

lymphoma

cells

Without Positive [12]

Ames test
S.

typhimurium
- Negative [12]

Chromosoma

l aberrations

Chinese

hamster cells
- Negative [12]
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Sex-linked

recessive

lethal

mutations

Drosophila - Negative [12]

Enalapril +

Hydrochlorot

hiazide

Sister

chromatid

exchange

Cultured

human

lymphocytes

-

Enalapril

reduced the

genotoxicity

of

hydrochloroth

iazide.

[10][11]

Experimental Protocols: Genotoxicity Assays (General)

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella

typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan

synthesis, respectively. The assay detects mutations that revert the bacteria to a state where

they can synthesize the required amino acid.

In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic

apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies

containing chromosome fragments or whole chromosomes that were not incorporated into

the daughter nuclei during mitosis.

Sister Chromatid Exchange (SCE) Assay: This assay detects reciprocal exchanges of DNA

between sister chromatids of a duplicating chromosome, which can be induced by DNA-

damaging agents.

Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance

to cause cancer.

Data Presentation: Carcinogenicity of Enalapril and Hydrochlorothiazide
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Substance Species Duration Key Findings Reference(s)

Enalapril Maleate
Rat (male &

female)
106 weeks

No evidence of a

tumorigenic

effect at doses

up to 90

mg/kg/day.

[9]

Mouse (male &

female)
94 weeks

No evidence of a

tumorigenic

effect at doses

up to 90 and 180

mg/kg/day,

respectively.

[9]

Hydrochlorothiazi

de
Rat (F344/N) 2 years

No evidence of

carcinogenic

activity.

[8]

Mouse (B6C3F1) 2 years

Equivocal

evidence of

carcinogenic

activity in male

mice (increased

incidence of

hepatocellular

neoplasms). No

evidence of

carcinogenic

activity in female

mice.

[8]

Experimental Protocols: Carcinogenicity Bioassay (General Protocol)

Test System: Typically rats and mice.

Administration: The test substance is administered in the diet, drinking water, or by gavage

for the majority of the animal's lifespan (e.g., 2 years for rodents).
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Dose Levels: At least three dose levels and a control group are used. The highest dose

should be a maximum tolerated dose (MTD).

Observations: Regular clinical observations, body weight, and food consumption monitoring.

Pathology: A full histopathological examination of all tissues from all animals is conducted.

Reproductive and Developmental Toxicity
These studies assess the potential effects of a substance on fertility, pregnancy, and fetal and

postnatal development.

Data Presentation: Reproductive and Developmental Toxicity of Enalapril and

Hydrochlorothiazide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substance Species Study Type
Key
Findings

NOAEL
Reference(s
)

Enalapril

Maleate

Rat (male &

female)
Fertility

No adverse

effects on

reproductive

performance

at doses up

to 90

mg/kg/day.

90 mg/kg

body weight
[6][13]

Rat
Development

al

No effects on

fetal

development.

Fetotoxicity

and effects

on postnatal

development

observed at

higher doses.

Not

teratogenic.

200 mg/kg

body weight

(development

al)

[6][13]

Rabbit
Development

al

Fetotoxicity

and maternal

toxicity

observed.

Not

teratogenic.

- [6][13]

Hydrochlorot

hiazide
Mouse

Development

al

No definitive

evidence of

embryotoxicit

y or fetal

toxicity.

3000

mg/kg/day

(maternal and

development

al)

[14]

Rat Development

al

Decreased

maternal

weight gain at

1000

300

mg/kg/day

(maternal)

[14]
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mg/kg/day.

No dose-

related fetal

toxicity or

significant

increase in

malformation

s.

Experimental Protocols: Reproductive and Developmental Toxicity Studies (General)

Fertility and Early Embryonic Development: The test substance is administered to male and

female animals before mating, during the mating period, and for females, until implantation.

Embryo-Fetal Development: The test substance is administered to pregnant females during

the period of major organogenesis.

Prenatal and Postnatal Development: The test substance is administered to pregnant

females from implantation until the end of lactation.

Mechanistic Insights and Visualizations
Mechanism of Action of Enalapril
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat

inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-

angiotensin-aldosterone system (RAAS).
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Caption: Mechanism of action of enalapril via inhibition of ACE.

Mechanism of Action of Hydrochlorothiazide
Hydrochlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl-

cotransporter in the distal convoluted tubule of the nephron.
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Caption: Mechanism of action of hydrochlorothiazide in the kidney.

Experimental Workflow for a 2-Year Carcinogenicity
Bioassay
The following diagram illustrates a typical workflow for a long-term carcinogenicity study.
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Caption: Workflow for a 2-year rodent carcinogenicity bioassay.

Discussion and Conclusion
The preclinical safety profile of Co-Renitec is primarily based on the extensive data available

for its individual components, enalapril and hydrochlorothiazide. For enalapril, the preclinical

data indicate a low potential for acute toxicity, genotoxicity, and carcinogenicity. The primary
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toxicological findings for enalapril are related to its pharmacological activity and can be

exacerbated by factors such as sodium depletion.[3] Reproductive studies have shown

fetotoxicity at high doses, a known class effect for ACE inhibitors.[6][13]

Hydrochlorothiazide also demonstrates a low order of acute toxicity. While some in vitro

genotoxicity assays were positive, in vivo studies have been negative, suggesting a low risk of

genotoxicity in the whole animal.[12] Carcinogenicity studies in rodents have yielded equivocal

findings in male mice, but no evidence of carcinogenicity in rats.[8]

Studies on the combination of enalapril and hydrochlorothiazide suggest no synergistic toxicity.

In fact, in a genotoxicity study, enalapril was found to reduce the sister chromatid exchange

induced by hydrochlorothiazide in cultured human lymphocytes.[10][11] The preclinical data

have not revealed any adverse effects of the combination that would not be expected from the

individual components.[1]

In conclusion, the available preclinical safety and toxicology data support the clinical use of Co-
Renitec. The toxicological profile of the combination product is well-characterized and is

consistent with the known pharmacology and toxicology of enalapril and hydrochlorothiazide

individually. This technical guide provides a consolidated resource for understanding the non-

clinical safety assessment of this important antihypertensive therapy. Further research into the

detailed mechanisms of potential toxicities and the development of more predictive in vitro

models will continue to refine our understanding of the safety of such combination products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aapharma.ca [aapharma.ca]

2. pdf.hres.ca [pdf.hres.ca]

3. accessdata.fda.gov [accessdata.fda.gov]

4. organon.com [organon.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/018998_Vasotec_pharmr.PDF
https://www.organon.com/docs/product/safety-data-sheets/Enalapril%20and%20Hydrochlorothiazide%20Formulation_AU_6N.pdf
https://www.organon.com/docs/product/safety-data-sheets/Enalapril%20and%20Hydrochlorothiazide%20Formulation_JP_6N.pdf
https://www.ncbi.nlm.nih.gov/books/NBK526201/
https://ntp.niehs.nih.gov/publications/reports/tr/tr357
https://www.pjps.pk/uploads/pdfs/32/6/Paper-18.pdf
https://pubmed.ncbi.nlm.nih.gov/31969300/
https://www.aapharma.ca/downloads/en/PIL/2019/Enalapril-Pr-Mono-ENG-June_4_2019.pdf
https://www.benchchem.com/product/b12757596?utm_src=pdf-body
https://www.benchchem.com/product/b12757596?utm_src=pdf-body
https://www.benchchem.com/product/b12757596?utm_src=pdf-custom-synthesis
https://www.aapharma.ca/downloads/en/PIL/2019/Enalapril-Pr-Mono-ENG-June_4_2019.pdf
https://pdf.hres.ca/dpd_pm/00031737.PDF
https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/018998_Vasotec_pharmr.PDF
https://www.organon.com/docs/product/safety-data-sheets/Enalapril%20and%20Hydrochlorothiazide%20Formulation_US_EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. pdf.hres.ca [pdf.hres.ca]

6. organon.com [organon.com]

7. organon.com [organon.com]

8. Abstract for TR-357 [ntp.niehs.nih.gov]

9. DailyMed - ENALAPRIL MALEATE tablet [dailymed.nlm.nih.gov]

10. pjps.pk [pjps.pk]

11. Enalapril protect human lymphocytes from genotoxicity of Hydrochlorothiazide - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. organon.com [organon.com]

14. The evaluation of the developmental toxicity of hydrochlorothiazide in mice and rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preclinical Safety and Toxicology of Co-Renitec: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12757596#preclinical-safety-and-toxicology-data-for-
co-renitec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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